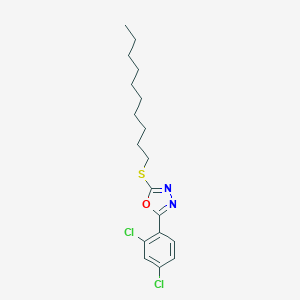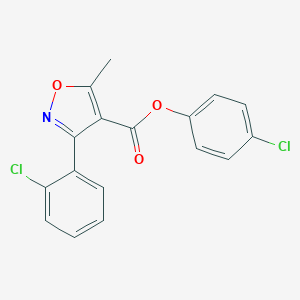![molecular formula C17H14N4S B415268 3-(ベンジルスルファニル)-5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール CAS No. 28899-09-4](/img/structure/B415268.png)
3-(ベンジルスルファニル)-5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole includes a triazinoindole core with a benzylsulfanyl group at the 3-position and a methyl group at the 5-position.
科学的研究の応用
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer due to its biological activities.
作用機序
Target of Action
The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .
Pharmacokinetics
It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .
Action Environment
The action of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .
将来の方向性
Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .
生化学分析
Biochemical Properties
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Cellular Effects
The effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .
Transport and Distribution
Within cells and tissues, 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with thiocarbohydrazide in the presence of glacial acetic acid to form the triazinoindole core . The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where benzylthiol reacts with the triazinoindole intermediate under basic conditions .
Industrial Production Methods
While specific industrial production methods for 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazinoindole core.
Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar core structure with different substituents.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Contains a tert-butyl group instead of a benzylsulfanyl group.
Uniqueness
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug development and other applications .
特性
IUPAC Name |
3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWUMJBQWVCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-Methyl-1-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415189.png)
![Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B415190.png)
![17-(4-Methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415191.png)
![[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B415192.png)


![3-decyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415198.png)
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![3-hexyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415200.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
![5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415209.png)
